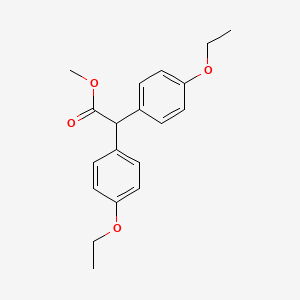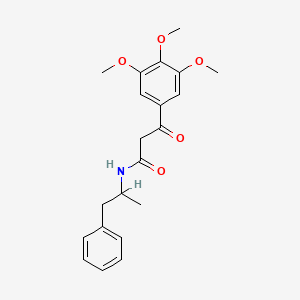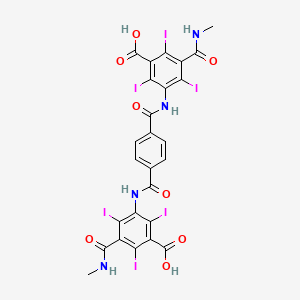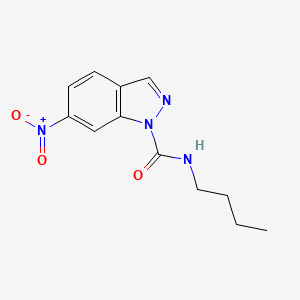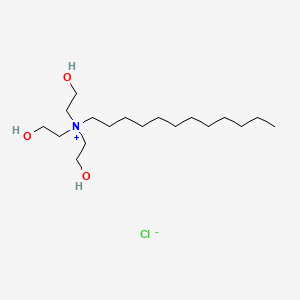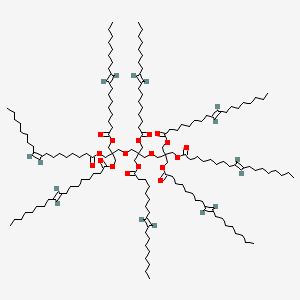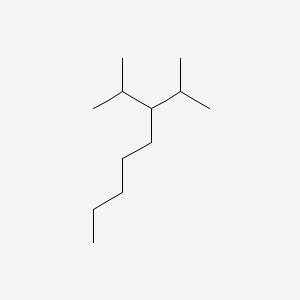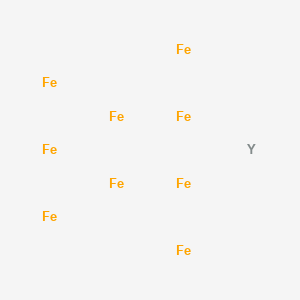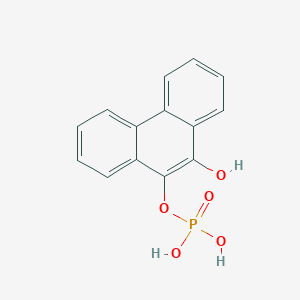
10-Hydroxyphenanthren-9-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyphenanthren-9-yl dihydrogen phosphate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenanthrene moiety substituted with a hydroxy group at the 10th position and a dihydrogen phosphate group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate typically involves the phosphorylation of 10-hydroxyphenanthrene. One common method is the reaction of 10-hydroxyphenanthrene with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phosphate ester to the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
10-Hydroxyphenanthren-9-yl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein phosphorylation.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic the natural phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The phenanthrene moiety provides structural stability and enhances binding affinity to the target molecules.
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound without the hydroxy and phosphate groups.
10-Hydroxyphenanthrene: Lacks the phosphate group.
Phenanthren-9-yl dihydrogen phosphate: Lacks the hydroxy group.
Uniqueness: 10-Hydroxyphenanthren-9-yl dihydrogen phosphate is unique due to the presence of both the hydroxy and phosphate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
22922-34-5 |
|---|---|
Formule moléculaire |
C14H11O5P |
Poids moléculaire |
290.21 g/mol |
Nom IUPAC |
(10-hydroxyphenanthren-9-yl) dihydrogen phosphate |
InChI |
InChI=1S/C14H11O5P/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19-20(16,17)18/h1-8,15H,(H2,16,17,18) |
Clé InChI |
FBPTUSDSHLVZBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


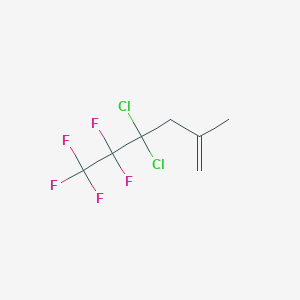
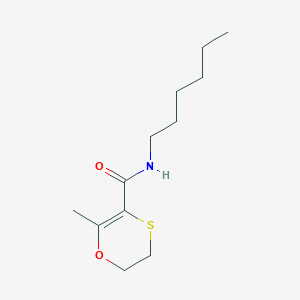
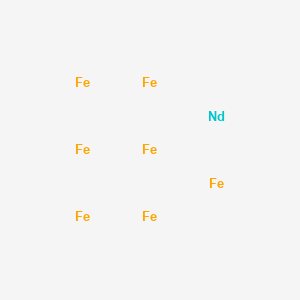

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
